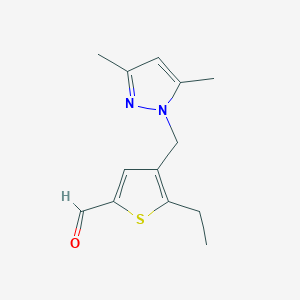
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde
Description
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde is a heterocyclic compound that features a pyrazole ring and a thiophene ring
Properties
Molecular Formula |
C13H16N2OS |
|---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-5-ethylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H16N2OS/c1-4-13-11(6-12(8-16)17-13)7-15-10(3)5-9(2)14-15/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
ZFLOKHBOLUFNBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)C=O)CN2C(=CC(=N2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole and thiophene rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-ethylthiophene-2-carboxylic acid.
Reduction: 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-ethylthiophene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its heterocyclic structure. The pyrazole and thiophene rings may facilitate binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 3-((1-(2-Dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid dihydrochloride
Uniqueness
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde is unique due to the presence of both pyrazole and thiophene rings in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


